molecular formula C21H15ClO3 B11614596 3-(4-chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

3-(4-chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

Cat. No.: B11614596
M. Wt: 350.8 g/mol
InChI Key: XEXBHVHAAGTODS-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one involves several steps. One common method includes the use of 4-hydroxy coumarins and β-ketothioamides. The reaction is mediated by phenyliodine (III) diacetate (PIDA) at room temperature, which promotes a [3 + 2] heteroannulation process. This method is efficient, avoids potential toxicity, and features operational simplicity .

Chemical Reactions Analysis

3-(4-chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar compounds to 3-(4-chlorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one include:

These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its combined cyclopenta and furochromen structure, which imparts distinct chemical and biological activities.

Properties

Molecular Formula

C21H15ClO3

Molecular Weight

350.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-7-methyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one

InChI

InChI=1S/C21H15ClO3/c1-11-9-17-19(14-3-2-4-15(14)21(23)25-17)20-18(11)16(10-24-20)12-5-7-13(22)8-6-12/h5-10H,2-4H2,1H3

InChI Key

XEXBHVHAAGTODS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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